2-(4-Iodophenyl)-1-morpholin-4-ylethanone
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, N-(4-iodophenyl)-β-alanine hydrazide was synthesized by reacting N-(4-iodophenyl)-β-alanine and hydrazine hydrate in toluene under reflux . The hydrazones were synthesized in good yields by reacting N-(4-iodophenyl)-β-alanine hydrazide with aromatic aldehydes in methanol .Scientific Research Applications
Morpholine Derivatives in Scientific Research
Morpholine derivatives play a crucial role in medicinal chemistry and drug development. Their significance is highlighted in the development of pharmacologically active compounds, illustrating their broad spectrum of activities. For instance, morpholine is a core structure in various organic compounds developed for diverse pharmacological activities. This encompasses a wide range of applications, from antitumor effects to neuroprotective mechanisms in cerebral ischemia and roles in enhancing proteostasis, which is crucial for preventing misfolded protein aggregation and alleviating stress in the endoplasmic reticulum (ER) (Heasman, 2002; Kolb et al., 2015; Asif & Imran, 2019).
Applications in Analytical and Structural Biology
Morpholine derivatives are also employed in analytical chemistry and structural biology for studying biological systems and developing new therapeutic agents. They serve as a foundation for creating chemosensors that detect various analytes, illustrating the adaptability of morpholine derivatives in biochemical research (Roy, 2021).
Role in Advanced Oxidation Processes
In environmental science, advanced oxidation processes (AOPs) utilize morpholine derivatives to degrade pollutants, showcasing their importance in environmental remediation efforts. This demonstrates the compound's utility in addressing environmental concerns, such as water pollution and the degradation of recalcitrant compounds (Qutob et al., 2022).
properties
IUPAC Name |
2-(4-iodophenyl)-1-morpholin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZAUAONSDVMQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)-1-morpholin-4-ylethanone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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